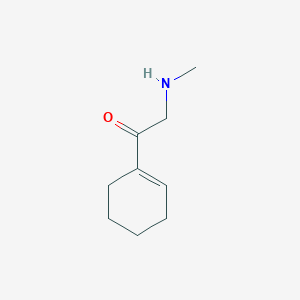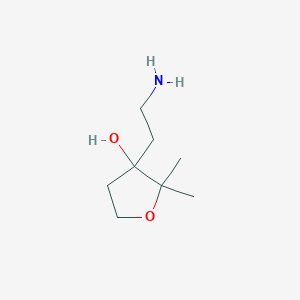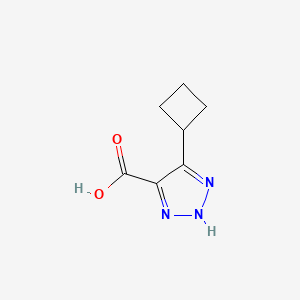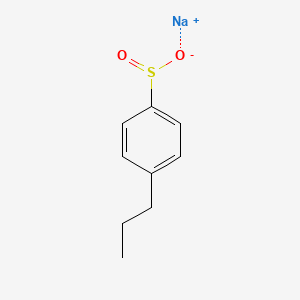
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of piperidine with an appropriate alkyl halide, followed by further functionalization to introduce the ethyl and hexan-1-amine groups. The reaction conditions typically involve the use of organic solvents, bases, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Aplicaciones Científicas De Investigación
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound with a simpler structure.
4-Methylpiperidine: A similar compound with a methyl group instead of an ethyl group.
2-(Piperidin-4-yl)ethan-1-amine: A compound with a shorter carbon chain
Propiedades
Fórmula molecular |
C13H28N2 |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
4-ethyl-2-piperidin-4-ylhexan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-3-11(4-2)9-13(10-14)12-5-7-15-8-6-12/h11-13,15H,3-10,14H2,1-2H3 |
Clave InChI |
YHWVXURLMGGKAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC(CN)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)


![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)



![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)


